REACTION_CXSMILES
|
[CH2:1](I)[CH3:2].[OH:4][C:5]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8]>>[CH2:1]([O:16][C:13]1[CH:14]=[CH:15][C:5]([OH:4])=[C:6]([CH:12]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH3:2]
|
Name
|
|
Quantity
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31.2 g
|
Type
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reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
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27.3 g
|
Type
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reactant
|
Smiles
|
OC1=C(C(=O)OCC)C=C(C=C1)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
|
C(C)OC=1C=CC(=C(C(=O)OCC)C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.8% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |